molecular formula C9H13O3PS B12696379 Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester CAS No. 4901-37-5

Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester

Cat. No.: B12696379
CAS No.: 4901-37-5
M. Wt: 232.24 g/mol
InChI Key: KOZKFPKNGBHIMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester can be synthesized through the esterification of phosphorothioic acid with O,O-dimethyl and p-tolyl groups. One common method involves the reaction of 2,6-dichloro-4-methylphenol with dimethyl phosphorochloridothioate in the presence of a base . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar esterification reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of phosphorothioic acid, O,O-dimethyl O-p-tolyl ester involves the inhibition of phospholipid biosynthesis in fungi. The compound targets key enzymes involved in the biosynthetic pathway, disrupting the production of essential phospholipids and leading to cell membrane dysfunction and fungal cell death . This mechanism makes it highly effective against a broad spectrum of soil-borne fungal pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,O-dimethyl O-p-tolyl ester is unique due to its specific inhibition of phospholipid biosynthesis, which is not a common target for many other fungicides. This specificity allows it to be highly effective against certain fungal pathogens while minimizing off-target effects .

Properties

CAS No.

4901-37-5

Molecular Formula

C9H13O3PS

Molecular Weight

232.24 g/mol

IUPAC Name

dimethoxy-(4-methylphenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H13O3PS/c1-8-4-6-9(7-5-8)12-13(14,10-2)11-3/h4-7H,1-3H3

InChI Key

KOZKFPKNGBHIMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=S)(OC)OC

Origin of Product

United States

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